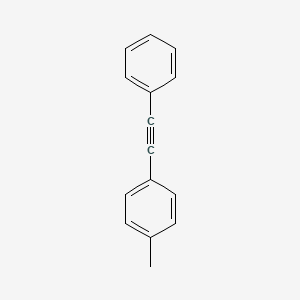

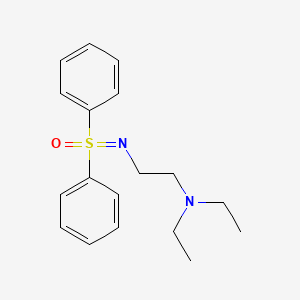

N-(1-Naphthyl)-N-phenylacrylamide

説明

N-(1-Naphthyl)-N-phenylacrylamide, also known as NPPA, is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of acrylamide, which is widely used in various industries such as food, cosmetics, and agriculture. NPPA is a yellowish powder that is soluble in organic solvents and has a melting point of 175-177°C.

科学的研究の応用

Fluoride Ion Recognition

The compound N-2-[3,4-dimethoxybenzylidene)amino]ethylamine (LH), a Schiff base, was synthesized using N-(1-naphthyl)ethylenediamine dihydrochloride and veratraldehyde. This compound was effectively employed for recognizing fluoride ions in DMSO, forming an L–H……F− association complex . The detection and quantification limits of LH for fluoride ions are significantly lower than the WHO permissible limit .

Colorimetric Analysis of Arylamine Type of Drugs

The free base of N-(1-naphthyl)ethylenediamine dihydrochloride, known as the Bratton–Marshall reagent, is used for colorimetric analysis of arylamine type of drugs . It is an excellent reagent for the measurement of aromatic amines .

Sensor of Many Ions/Molecules

The Bratton–Marshall reagent is also used as a sensor of many ions/molecules . The Schiff bases of it have also been used as chemosensors for various ions .

Nitric Oxide Measurement

N-(1-naphthyl) ethylendiamine dihydrochloride compounds with NaOH and ZnSO4 deproteinization and VaCl3 were used for nitrate-nitrite conversion in the Griess method for nitric oxide measurement .

Functionalizing Silver Nanoparticles

The free base of N-(1-naphthyl)ethylenediamine dihydrochloride was used to functionalize silver nanoparticles for sensing small biomolecules .

Forming Charge Transfer Complexes

The free base of N-(1-naphthyl)ethylenediamine dihydrochloride forms charge transfer complexes with π-, σ-, and vacant orbital acceptors which exhibit antibacterial activities .

作用機序

Target of Action

The primary target of N-(1-Naphthyl)-N-phenylacrylamide is the auxin pathway in plants . This pathway plays essential roles in modulating plant growth and development by regulating cell expansion, division, and differentiation . The compound interferes with the auxin pathway, affecting multiple growth and patterning processes in plants .

Mode of Action

N-(1-Naphthyl)-N-phenylacrylamide interacts with its targets by inhibiting the PIN-FORMED (PIN) transporters , which are responsible for the directional intercellular transport of auxin, also known as polar auxin transport (PAT) . This inhibition disrupts the spatial-temporarily dynamic auxin maxima and minima, which are crucial for developmental programming .

Biochemical Pathways

The affected biochemical pathway is the auxin transport pathway . The compound’s action on this pathway impacts various developmental processes, including shoot branching and floral development . By inhibiting auxin transport, the compound can lead to the outgrowth of axillary buds into branches .

Result of Action

The molecular and cellular effects of N-(1-Naphthyl)-N-phenylacrylamide’s action include the disruption of auxin transport, leading to changes in plant growth and development . For example, the inhibition of auxin transport can lead to the outgrowth of axillary buds into branches .

特性

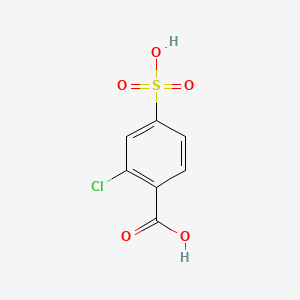

IUPAC Name |

N-naphthalen-1-yl-N-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO/c1-2-19(21)20(16-11-4-3-5-12-16)18-14-8-10-15-9-6-7-13-17(15)18/h2-14H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAYATMUFGQSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393837 | |

| Record name | N-(Naphthalen-1-yl)-N-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Naphthyl)-N-phenylacrylamide | |

CAS RN |

78820-11-8 | |

| Record name | N-(Naphthalen-1-yl)-N-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Chlorobenzo[D]thiazol-2-ylthio)propanamide](/img/structure/B1622903.png)

![2-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B1622906.png)

![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B1622908.png)